(3-Chlorophenyl)(cyclopropyl)methanamine hcl

Description

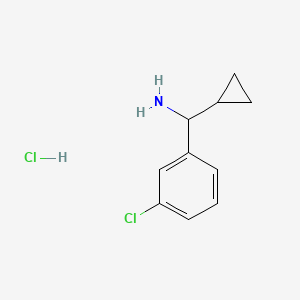

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride (C₁₀H₁₂ClN·HCl, MW 218.12 g/mol) is a cyclopropylamine derivative with a 3-chlorophenyl substituent. It is synthesized via reaction of [1-(3-chlorophenyl)cyclopropyl]methanamine with hydrogen chloride in 1,4-dioxane, yielding a hydrochloride salt with applications in medicinal chemistry . Its safety profile includes acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

Molecular Formula |

C10H13Cl2N |

|---|---|

Molecular Weight |

218.12 g/mol |

IUPAC Name |

(3-chlorophenyl)-cyclopropylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |

InChI Key |

UYIVQZLXNCCANB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its binding to these targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Biological Activity

(3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropyl group and a chlorophenyl moiety, suggests interactions with various neurotransmitter systems, making it a candidate for neuropharmacological applications.

- Molecular Formula : CHClN

- Molar Mass : 199.66 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in biological studies.

Research indicates that (3-Chlorophenyl)(cyclopropyl)methanamine HCl may act as a releasing agent at dopamine, serotonin, and norepinephrine transporters. This modulation of neurotransmitter levels can influence mood regulation and has implications for treating psychiatric disorders such as depression and anxiety.

Neurotransmitter Interaction

Studies suggest that this compound interacts with various neurotransmitter systems:

- Dopamine Transporters : Potentially increases dopamine levels, which may enhance mood and cognitive functions.

- Serotonin Transporters : Modulates serotonin release, which could impact mood stabilization.

- Norepinephrine Transporters : Influences arousal and alertness by affecting norepinephrine levels.

Case Studies

- Antidepressant Effects : In a controlled study involving animal models, administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant-like effects.

- Anxiolytic Properties : Another study demonstrated that the compound reduced anxiety-like behaviors in rodents subjected to elevated plus maze tests, suggesting its efficacy as an anxiolytic agent.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClN | Neurotransmitter modulator |

| (4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl | CHBrN | Bromine substitution |

| Cyclopropylamine | CHN | Simpler structure without aromatic substitution |

Synthesis Pathway

The synthesis of this compound typically involves:

- Bromination of 3-chloropropiophenone.

- Amination Reaction using methylamine hydrochloride under controlled conditions to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.